molecular formula C14H17F3N2O2 B11804940 cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

cis-Benzyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B11804940
M. Wt: 302.29 g/mol
InChI Key: KUDZDXNFICPUFM-NWDGAFQWSA-N
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Description

cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a benzyl group, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using photoredox catalysis, where visible light drives the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium complexes as catalysts under visible light irradiation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radicals. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • cis-Benzyl 3-amino-5-(difluoromethyl)piperidine-1-carboxylate
  • cis-Benzyl 3-amino-5-(methyl)piperidine-1-carboxylate
  • cis-Benzyl 3-amino-5-(chloromethyl)piperidine-1-carboxylate

Uniqueness

cis-Benzyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)11-6-12(18)8-19(7-11)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2/t11-,12+/m0/s1

InChI Key

KUDZDXNFICPUFM-NWDGAFQWSA-N

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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